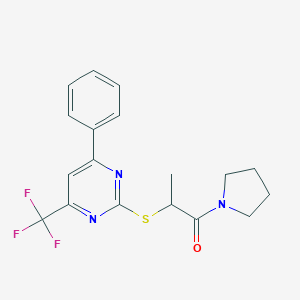
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is a complex organic compound that features a pyrimidine ring substituted with phenyl and trifluoromethyl groups, a sulfanyl linkage, and a pyrrolidinyl-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative.
Introduction of Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Attachment of the Pyrrolidinyl-Propanone Moiety: The final step involves the reaction of the intermediate with a pyrrolidinyl-propanone derivative, typically under acidic or basic conditions to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinyl-propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thioacetic acid
- 2-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio]propanoic acid
- Pyrrolidine derivatives
Uniqueness
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide is unique due to its combination of a pyrimidine ring with phenyl and trifluoromethyl substitutions, a sulfanyl linkage, and a pyrrolidinyl-propanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfanyl linkage can provide unique reactivity and binding properties.
Properties
Molecular Formula |
C18H18F3N3OS |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C18H18F3N3OS/c1-12(16(25)24-9-5-6-10-24)26-17-22-14(13-7-3-2-4-8-13)11-15(23-17)18(19,20)21/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI Key |
SMFHVUMOGMGCKT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















